molecular formula C20H16O5 B5235570 methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate

methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate

Cat. No. B5235570
M. Wt: 336.3 g/mol
InChI Key: WTPAABRJSPIZGM-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate, also known as MMF, is a chemical compound with potential applications in scientific research. MMF is a derivative of furanone and benzoate, and its molecular formula is C21H18O5.

Mechanism of Action

The mechanism of action of methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of topoisomerase II. In vivo studies have shown that methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate can inhibit the growth of tumors in mice, and it can reduce the severity of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate is its potential as a cytotoxic agent for cancer cells. methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has been shown to be effective against a wide range of cancer cell lines, and it can induce apoptosis in cancer cells. Another advantage of methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate is its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. However, one of the limitations of methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate. One area of research is the development of more efficient synthesis methods for methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate, which could increase its availability for scientific research. Another area of research is the study of methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate and to identify potential side effects.

Synthesis Methods

The synthesis of methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate is a multi-step process that involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then reacted with methyl benzoate and a catalytic amount of piperidine to form methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate. The overall yield of methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate is around 50%.

Scientific Research Applications

Methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has been studied for its potential applications in various areas of scientific research. One of the most promising applications of methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate is in the field of cancer research. Studies have shown that methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has cytotoxic effects on cancer cells, and it can induce apoptosis (programmed cell death) in cancer cells. methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl 4-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-23-17-9-7-14(8-10-17)18-12-16(20(22)25-18)11-13-3-5-15(6-4-13)19(21)24-2/h3-12H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPAABRJSPIZGM-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)C(=O)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(3Z)-5-(4-methoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate

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